molecular formula C20H24N4O12Sn B12652182 Tin tetrakis(5-oxo-DL-prolinate) CAS No. 85959-77-9

Tin tetrakis(5-oxo-DL-prolinate)

Cat. No.: B12652182
CAS No.: 85959-77-9
M. Wt: 631.1 g/mol
InChI Key: IQCMNTVCGMNTLL-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tin tetrakis(5-oxo-DL-prolinate) is a chemical compound with the molecular formula C20H24N4O12Sn and a molecular weight of 631.10 g/mol It is composed of a tin ion coordinated with four 5-oxo-DL-prolinate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tin tetrakis(5-oxo-DL-prolinate) typically involves the reaction of tin(IV) chloride with 5-oxo-DL-proline in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

SnCl4+4C5H7NO3Sn(C5H6NO3)4+4HCl\text{SnCl}_4 + 4 \text{C}_5\text{H}_7\text{NO}_3 \rightarrow \text{Sn(C}_5\text{H}_6\text{NO}_3)_4 + 4 \text{HCl} SnCl4​+4C5​H7​NO3​→Sn(C5​H6​NO3​)4​+4HCl

Industrial Production Methods

Industrial production methods for tin tetrakis(5-oxo-DL-prolinate) are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tin tetrakis(5-oxo-DL-prolinate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.

    Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-prolinate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce tin oxides, while substitution reactions can yield new tin complexes with different ligands.

Scientific Research Applications

Tin tetrakis(5-oxo-DL-prolinate) has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other tin-containing compounds and as a catalyst in various organic reactions.

    Biology: The compound’s coordination chemistry is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tin tetrakis(5-oxo-DL-prolinate) exerts its effects involves its ability to coordinate with various ligands and interact with molecular targets. The tin center can participate in redox reactions, and the 5-oxo-DL-prolinate ligands can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tin tetrakis(acetate): Similar in structure but with acetate ligands instead of 5-oxo-DL-prolinate.

    Tin tetrakis(benzoate): Contains benzoate ligands, offering different chemical properties and reactivity.

    Tin tetrakis(oxalate): Features oxalate ligands, which can influence its coordination chemistry and applications.

Uniqueness

Tin tetrakis(5-oxo-DL-prolinate) is unique due to the presence of the 5-oxo-DL-prolinate ligands, which provide specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other tin complexes .

Properties

CAS No.

85959-77-9

Molecular Formula

C20H24N4O12Sn

Molecular Weight

631.1 g/mol

IUPAC Name

5-oxopyrrolidine-2-carboxylate;tin(4+)

InChI

InChI=1S/4C5H7NO3.Sn/c4*7-4-2-1-3(6-4)5(8)9;/h4*3H,1-2H2,(H,6,7)(H,8,9);/q;;;;+4/p-4

InChI Key

IQCMNTVCGMNTLL-UHFFFAOYSA-J

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O[Sn](OC(=O)[C@@H]2CCC(=O)N2)(OC(=O)[C@@H]3CCC(=O)N3)OC(=O)[C@@H]4CCC(=O)N4

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sn+4]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.